Cas no 915920-83-1 (2-Chloro-5-(morpholin-4-ylcarbonyl)aniline)
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline Chemical and Physical Properties
Names and Identifiers
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- (3-Amino-4-chlorophenyl)(morpholino)methanone
- (3-amino-4-chlorophenyl)(morpholin-4-yl)methanone
- (3-amino-4-chlorophenyl)-morpholin-4-ylmethanone
- 2-chloro-5-(morpholin-4-ylcarbonyl)aniline
- 2-chloro-5-(morpholin-4-ylcarbonyl)aniline(SALTDATA: FREE)
- MFCD08691692
- 915920-83-1
- BB 0243029
- (3-Amino-4-chloro-phenyl)-morpholin-4-yl-me thanone
- CS-0321851
- 2-chloro-5-(4-morpholinylcarbonyl)aniline
- 2-CHLORO-5-(MORPHOLINE-4-CARBONYL)ANILINE
- AKOS000111608
- BS-36584
- DTXSID70586164
- 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
-
- MDL: MFCD08691692
- Inchi: 1S/C11H13ClN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
- InChI Key: FUFNDXFDVSYZAL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1N)C(N1CCOCC1)=O
Computed Properties
- Exact Mass: 240.06700
- Monoisotopic Mass: 240.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- PSA: 55.56000
- LogP: 1.91370
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283737-5g |
(3-Amino-4-chlorophenyl)(morpholino)methanone |
915920-83-1 | 95% | 5g |
$199 | 2024-07-20 | |
| abcr | AB217762-1 g |
2-Chloro-5-(4-morpholinylcarbonyl)aniline; 95% |
915920-83-1 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB217762-5 g |
2-Chloro-5-(4-morpholinylcarbonyl)aniline; 95% |
915920-83-1 | 5 g |
€381.90 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1254912-5g |
2-CHLORO-5-(MORPHOLIN-4-YLCARBONYL)ANILINE |
915920-83-1 | 95% | 5g |
$315 | 2024-06-07 | |
| TRC | C379173-50mg |
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline |
915920-83-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C379173-100mg |
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline |
915920-83-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C379173-500mg |
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline |
915920-83-1 | 500mg |
$ 80.00 | 2022-06-06 | ||
| abcr | AB217762-1g |
2-Chloro-5-(4-morpholinylcarbonyl)aniline, 95%; . |
915920-83-1 | 95% | 1g |
€94.10 | 2025-04-15 | |
| abcr | AB217762-5g |
2-Chloro-5-(4-morpholinylcarbonyl)aniline, 95%; . |
915920-83-1 | 95% | 5g |
€218.80 | 2025-04-15 | |
| 1PlusChem | 1P006TVP-1g |
2-CHLORO-5-(MORPHOLIN-4-YLCARBONYL)ANILINE |
915920-83-1 | 95% | 1g |
$72.00 | 2025-02-21 |
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline Suppliers
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
Introduction to 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline (CAS No. 915920-83-1)
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 915920-83-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline, particularly the presence of a chloro substituent and a morpholine carbonyl group, contribute to its unique chemical properties and potential therapeutic applications.
The synthesis of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline involves multi-step organic transformations, including chlorination and carbonylation reactions. These synthetic pathways are critical in ensuring the high purity and yield of the compound, which are essential for subsequent pharmacological studies. The compound's molecular structure, characterized by an aromatic ring system interconnected with functional groups, allows for diverse interactions with biological targets, such as enzymes and receptors.
In recent years, 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline has been studied for its potential role in drug discovery. Researchers have explored its derivatives as intermediates in the synthesis of more complex molecules with enhanced pharmacological properties. The morpholine moiety, in particular, is known for its ability to modulate biological pathways, making it a valuable component in medicinal chemistry. Additionally, the chloro group enhances electrophilicity, facilitating further functionalization and customization.
One of the most compelling aspects of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is its versatility in medicinal chemistry applications. It serves as a building block for the development of novel therapeutic agents targeting various diseases. For instance, studies have indicated its potential utility in the design of compounds that inhibit specific enzymatic pathways associated with inflammation and cancer. The ability to modify its structure allows researchers to fine-tune its biological activity, optimizing efficacy and minimizing side effects.
The pharmacokinetic properties of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing it into a viable drug candidate. Preliminary studies suggest that it exhibits favorable solubility and stability characteristics, which are essential for formulation development. Furthermore, its metabolic profile indicates potential interactions with cytochrome P450 enzymes, a critical consideration in drug development.
Advances in computational chemistry have further enhanced the study of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations provide insights into binding affinities and mechanism-of-action, guiding the design of more effective derivatives. By leveraging computational methods alongside experimental approaches, scientists can accelerate the discovery process significantly.
The role of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline in combinatorial chemistry is also noteworthy. Its structural features make it an ideal candidate for generating libraries of compounds with diverse biological activities. Combinatorial methods enable the rapid synthesis of numerous derivatives, each with unique properties that can be screened for therapeutic potential. This approach has led to the identification of several promising candidates that are now undergoing further investigation.
Recent research has highlighted the importance of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline in addressing emerging challenges in drug development. For example, studies have demonstrated its utility in overcoming multidrug resistance (MDR) mechanisms in cancer cells. By targeting specific pathways involved in drug efflux and metabolism, derivatives of this compound have shown promise in enhancing the efficacy of conventional chemotherapeutic agents. Such findings underscore the compound's significance as a pharmacological tool.
The environmental impact of synthesizing and using 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is another consideration that has gained traction in recent years. Sustainable chemistry practices are being adopted to minimize waste and reduce energy consumption during production. Green chemistry principles are being integrated into synthetic routes to ensure that the compound's development aligns with environmental stewardship goals while maintaining high-quality standards.
In conclusion,2-Chloro-5-(morpholin-4-y lcarbonyl)aniline (CAS No. 915920 - 83 - 1) represents a significant advancement in pharmaceutical research due to its versatile structure and potential therapeutic applications . Its role as an intermediate in drug synthesis , along with its favorable pharmacokinetic properties , makes it a valuable asset in medicinal chemistry . As research continues , this compound is expected to contribute further to the development of novel treatments for various diseases . The ongoing exploration of its derivatives promises exciting discoveries that could revolutionize modern medicine .
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